N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide is a synthetic organic compound that combines quinoline and benzamide derivatives. The compound's unique structure imbues it with distinctive physicochemical properties, making it of interest in various research fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide typically begins with the preparation of the tetrahydroquinoline core. The key steps may include:
Cyclization Reaction: Condensation of aniline derivatives with β-ketoesters under acidic conditions to form the tetrahydroquinoline skeleton.
Ethanesulfonyl Introduction: Introduction of the ethanesulfonyl group through sulfonylation, using reagents such as ethanesulfonyl chloride in the presence of a base.
Benzamide Derivation: Coupling of the tetrahydroquinoline intermediate with 2,4-dimethoxybenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by:
Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Using catalysts to lower the energy requirements and improve selectivity for the desired product.
Green Chemistry: Implementing solvent-free conditions and environmentally benign reagents to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide can undergo various reactions, including:
Oxidation: Conversion to sulfoxides or sulfones under mild oxidative conditions.
Reduction: Reduction of the ethanesulfonyl group to ethanethiol derivatives.
Substitution: Nucleophilic substitution reactions at the methoxy groups.
Common Reagents and Conditions
Oxidation Reagents: Use of mild oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction Reagents: Employment of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution Conditions: Typical conditions involve nucleophiles like sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation.
Ethanethiol Derivatives: Formed from reduction.
Substituted Benzamides: Formed from nucleophilic substitution.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide has wide-ranging applications, including:
Chemistry: Acts as a building block for more complex molecules and can be used in polymer synthesis.
Biology: Serves as a molecular probe in studying protein-ligand interactions.
Medicine: Potential therapeutic agent for treating certain diseases due to its bioactivity.
Industry: Utilized in material science for developing new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.
Receptor Modulation: Modulates receptor activities by acting as an agonist or antagonist.
Signal Transduction: Interferes with cellular signal transduction pathways.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide stands out due to:
Structural Complexity: Unique combination of quinoline and benzamide moieties.
Physicochemical Properties: Enhanced stability and solubility profile.
Similar Compounds
Quinoline Derivatives: Compounds with similar tetrahydroquinoline cores.
Benzamide Derivatives: Compounds with analogous benzamide structures.
This distinctive compound continues to captivate researchers due to its versatile applications and potential in various scientific fields. What aspects of this compound intrigue you the most?
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-11-5-6-14-12-15(7-10-18(14)22)21-20(23)17-9-8-16(26-2)13-19(17)27-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLJAMEKLRZAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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